Cas no 61404-48-6 (4-Pyridazinecarboxylic acid, 3-chloro-1,6-dihydro-6-oxo-)

4-Pyridazinecarboxylic acid, 3-chloro-1,6-dihydro-6-oxo-, is a heterocyclic compound featuring a pyridazine core substituted with a carboxylic acid group, a chloro moiety, and a keto functionality. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both electrophilic (chloro) and nucleophilic (carboxylic acid) sites allows for versatile derivatization, enabling the construction of complex molecular architectures. Its rigid heterocyclic framework may contribute to enhanced binding affinity in biologically active compounds. The compound's purity and stability under controlled conditions make it a reliable building block for research and industrial applications requiring precise functionalization.
4-Pyridazinecarboxylic acid, 3-chloro-1,6-dihydro-6-oxo- structure
61404-48-6 structure
Product Name:4-Pyridazinecarboxylic acid, 3-chloro-1,6-dihydro-6-oxo-
CAS No:61404-48-6
MF:C5H3ClN2O3
MW:174.541919946671
CID:480685
PubChem ID:600042
Update Time:2025-10-12

4-Pyridazinecarboxylic acid, 3-chloro-1,6-dihydro-6-oxo- Chemical and Physical Properties

Names and Identifiers

    • 4-Pyridazinecarboxylic acid, 3-chloro-1,6-dihydro-6-oxo-
    • 3-chloro-6-oxo-1H-pyridazine-4-carboxylic acid
    • 3-Chloro-6-hydroxy-4-pyridazinecarboxylic acid
    • OQRFFLYMDWEWAG-UHFFFAOYSA-N
    • AC1LCGYI
    • E79682
    • 3-CHLORO-6-HYDROXYPYRIDAZINE-4-CARBOXYLIC ACID
    • SCHEMBL3653946
    • 61404-48-6
    • DTXSID20344872
    • Inchi: 1S/C5H3ClN2O3/c6-4-2(5(10)11)1-3(9)7-8-4/h1H,(H,7,9)(H,10,11)
    • InChI Key: OQRFFLYMDWEWAG-UHFFFAOYSA-N
    • SMILES: ClC1C(C(=O)O)=CC(NN=1)=O

Computed Properties

  • Exact Mass: 173.98329
  • Monoisotopic Mass: 173.9832197g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 78.8Ų

Experimental Properties

  • PSA: 78.76

4-Pyridazinecarboxylic acid, 3-chloro-1,6-dihydro-6-oxo- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P01IKFP-100mg
4-Pyridazinecarboxylic acid, 3-chloro-1,6-dihydro-6-oxo-
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1PlusChem
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Additional information on 4-Pyridazinecarboxylic acid, 3-chloro-1,6-dihydro-6-oxo-

Comprehensive Overview of 4-Pyridazinecarboxylic acid, 3-chloro-1,6-dihydro-6-oxo- (CAS No. 61404-48-6)

4-Pyridazinecarboxylic acid, 3-chloro-1,6-dihydro-6-oxo- (CAS No. 61404-48-6) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its pyridazine core and carboxylic acid functionality, is a key intermediate in the synthesis of bioactive molecules. Its unique structural features, including the 3-chloro and 6-oxo substituents, make it a versatile building block for drug discovery and material science applications.

In recent years, the demand for heterocyclic compounds like 4-Pyridazinecarboxylic acid has surged due to their role in developing innovative therapeutics. Researchers are particularly interested in its potential as a precursor for kinase inhibitors and antimicrobial agents, aligning with the global focus on combating antibiotic resistance. The compound's CAS No. 61404-48-6 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and organic synthesis.

The synthesis of 3-chloro-1,6-dihydro-6-oxo-4-pyridazinecarboxylic acid typically involves multi-step reactions, including cyclization and halogenation processes. Its carboxylic acid group allows for further derivatization, enabling the creation of esters, amides, and other derivatives with tailored properties. This adaptability is crucial for high-throughput screening in drug development, where molecular diversity is paramount.

From an industrial perspective, CAS 61404-48-6 is valued for its scalability and compatibility with green chemistry principles. Manufacturers are increasingly optimizing routes to minimize waste and energy consumption, responding to the growing emphasis on sustainable synthesis. This aligns with broader trends in the chemical industry, where eco-friendly processes and circular economy practices are prioritized.

Analytical characterization of 4-Pyridazinecarboxylic acid, 3-chloro-1,6-dihydro-6-oxo- relies heavily on techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure batch-to-batch consistency, which is critical for regulatory compliance in pharmaceutical applications. The compound's stability under various conditions is also a subject of ongoing study, particularly for formulation development.

In the context of AI-driven drug discovery, 61404-48-6 has emerged as a valuable scaffold for virtual screening libraries. Computational chemists utilize its structural data to predict binding affinities and optimize lead compounds, accelerating the drug design pipeline. This intersection of computational chemistry and experimental validation represents a cutting-edge approach in modern research.

The global market for pyridazine derivatives is projected to grow steadily, driven by their applications in crop protection and veterinary medicine. As a chlorinated heterocycle, 3-chloro-6-oxo-1,6-dihydropyridazine-4-carboxylic acid offers distinct advantages in modulating biological activity, making it a focus for patent filings and IP protection strategies.

Quality control standards for CAS No. 61404-48-6 typically specify minimum purity levels (often ≥98%) and strict limits on residual solvents. These specifications cater to the stringent requirements of GMP manufacturing and clinical trial materials. The compound's structure-activity relationships continue to be explored through SAR studies, particularly for targets in inflammatory pathways and metabolic disorders.

Emerging applications of this compound include its use in metal-organic frameworks (MOFs) and catalysis, where its chelating properties are leveraged. Materials scientists are investigating its potential in coordination chemistry and nanomaterial synthesis, expanding its utility beyond traditional life science applications.

For researchers sourcing 4-Pyridazinecarboxylic acid, 3-chloro-1,6-dihydro-6-oxo-, considerations include supplier reliability, technical documentation availability, and regulatory support. The compound's MSDS information and handling guidelines should be thoroughly reviewed to ensure safe laboratory practices. These practical aspects are frequently addressed in research forums and chemical database inquiries.

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